7-chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Description
7-Chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a heterocyclic compound featuring a naphthyridine core fused with a partially saturated six-membered ring. The chlorine substituent at position 7 distinguishes it from related derivatives and imparts unique electronic and steric properties. This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of antibacterial agents and kinase inhibitors. Its synthesis often involves halogenation strategies or microwave-assisted inverse electron-demand Diels–Alder reactions, as reported in recent literature .
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
7-chloro-3,4-dihydro-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C8H7ClN2O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1,3H,2,4H2,(H,10,11,12) |
InChI Key |
HQDWLAMQQFPOBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization Using Chloro-Substituted Precursors
One approach involves starting with a pyridine derivative bearing a chlorine substituent at the position corresponding to the future 7-position of the naphthyridine ring. The cyclization to form the 1,8-naphthyridine core is achieved under acidic or basic conditions, often using catalysts such as ionic liquids or conventional acids.
- Example: A pyridine aldehyde or amine derivative with a chlorine substituent undergoes condensation with a β-ketoester or equivalent, followed by cyclization to form the dihydro-naphthyridinone ring system.
- This method allows for high regioselectivity in chlorine placement.
Halogenation of Preformed 3,4-Dihydro-1,8-Naphthyridin-2(1H)-one
Alternatively, the 3,4-dihydro-1,8-naphthyridin-2(1H)-one core is synthesized first without halogen substitution, followed by selective chlorination at the 7-position.
- Chlorination reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride can be used.
- Reaction conditions are optimized to avoid over-chlorination or chlorination at undesired positions.
Microwave-Assisted Synthesis
Microwave irradiation has been reported to accelerate the synthesis of dihydro-1,8-naphthyridin-2(1H)-ones, improving yields and reducing reaction times.
- This method involves heating the reaction mixture containing the precursors under microwave conditions.
- Yields of up to 93% have been reported for related derivatives.
- Purification is typically achieved by column chromatography.
Use of Ionic Liquids as Catalysts in Aqueous Media
A green chemistry approach utilizes inexpensive and biocompatible ionic liquids as catalysts for the synthesis of 1,8-naphthyridines in water.
- This method offers mild reaction conditions (e.g., 50 °C, 10 hours).
- It provides high yields and avoids organic solvents.
- The reaction is monitored by TLC and the product isolated by standard workup.
Representative Data Table of Preparation Conditions
| Method | Starting Materials | Catalyst/Reagent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization of chloro-pyridine | Chloro-substituted pyridine derivative | Acidic or basic catalyst | Reflux or microwave heating | 70–90 | High regioselectivity for Cl at C7 |
| Post-synthesis chlorination | 3,4-Dihydro-1,8-naphthyridin-2-one | N-chlorosuccinimide (NCS) | Room temp or mild heating | 60–80 | Requires careful control to avoid side reactions |
| Microwave-assisted synthesis | Pyridine derivatives + β-ketoester | None or acid catalyst | Microwave irradiation, minutes | ~93 | Fast reaction, high purity |
| Ionic liquid catalysis in water | Pyridine derivatives + β-ketoester | Ionic liquid (e.g., ChOH) | 50 °C, 10 h | 90–96 | Environmentally friendly, aqueous medium |
Detailed Research Findings
- Yield and Purity: The microwave-assisted and ionic liquid catalyzed methods provide superior yields (above 90%) and high purity products confirmed by NMR and IR spectroscopy.
- Spectroscopic Characterization: The 7-chloro substitution is confirmed by characteristic IR bands (C–Cl stretch around 650–755 cm⁻¹) and distinct proton NMR signals corresponding to aromatic protons adjacent to chlorine.
- Reaction Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress, with Rf values around 0.4 in methanol/dichloromethane solvent systems.
- Environmental Considerations: The use of water as a solvent and ionic liquids as catalysts aligns with green chemistry principles, reducing hazardous waste and improving safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various substituted or functionalized derivatives of the original compound.
Scientific Research Applications
Antitumor Activity
One of the most prominent applications of 7-chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one is its potential as an antitumor agent . Research indicates that derivatives of naphthyridine compounds exhibit significant activity against various cancer cell lines. The mechanisms through which these compounds exert their effects include:
- Induction of apoptosis
- Inhibition of topoisomerases
- Disruption of tubulin polymerization
- Intercalation with DNA
A study highlighted the anticancer potential of naphthyridine derivatives, emphasizing their role in targeting multiple pathways involved in tumor progression .
Antimicrobial Properties
This compound has also shown promising antimicrobial activity . It has been tested against a range of bacterial strains and has demonstrated effectiveness similar to established antibiotics. This property makes it a candidate for further development in treating bacterial infections .
Cardiovascular Applications
Certain studies suggest that naphthyridine derivatives may have beneficial effects on the cardiovascular system. Compounds within this class have been identified as potential antihypertensives and agents that could modulate angiotensin II receptors .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action for compounds like 7-chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one would involve interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison
Key Observations:
Table 3: Pharmacological Comparison
Key Observations:
- The 7-chloro derivative’s narrow-spectrum antibacterial activity contrasts with the parent compound’s broader lipid-modulating effects .
- Lifirafenib’s complex substituents (e.g., trifluoromethyl benzimidazole) enable potent kinase inhibition but reduce synthetic accessibility compared to simpler chloro derivatives .
Biological Activity
7-Chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 182.61 g/mol
- CAS Number : 846034-67-1
1. Antimicrobial Activity
Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound may be a candidate for developing new antimicrobial agents.
2. Inhibition of Monoamine Oxidase (MAO)
The compound has been evaluated for its ability to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation.
Study Findings:
In a study assessing various naphthyridine derivatives, it was found that this compound exhibited a notable inhibitory effect on MAO-A with an IC50 value of 0.5 µM. This suggests potential applications in treating mood disorders.
The biological activity of this compound is attributed to several mechanisms:
- Interaction with Enzymatic Targets : The compound binds to active sites of enzymes like MAO, inhibiting their function and altering neurotransmitter levels.
- Antimicrobial Mechanism : The mechanism behind its antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study 1: Antimicrobial Efficacy
A recent study assessed the efficacy of various naphthyridine derivatives against multi-drug resistant strains of bacteria. The results indicated that derivatives including this compound showed promising results in reducing bacterial load in infected animal models.
Case Study 2: Neuroprotective Effects
Another research project explored the neuroprotective effects of naphthyridine compounds in models of neurodegenerative diseases. The study concluded that the compound could potentially protect neuronal cells from oxidative stress by modulating antioxidant enzyme activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
